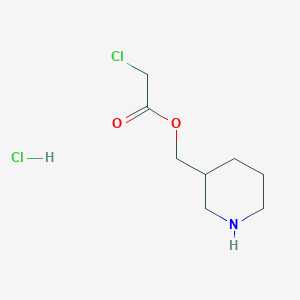
5-Ethyl-2-propoxybenzaldehyde
Übersicht
Beschreibung
5-Ethyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative, characterized by the presence of an ethyl group at the 5-position and a propoxy group at the 2-position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-ethyl-2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 5-ethyl-2-propoxybenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles like halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Ethyl-2-propoxybenzoic acid
Reduction: 5-Ethyl-2-propoxybenzyl alcohol
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-propoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is the primary reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
5-Ethyl-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
2-Propoxybenzaldehyde: Lacks the ethyl group at the 5-position.
Uniqueness
5-Ethyl-2-propoxybenzaldehyde is unique due to the presence of both the ethyl and propoxy groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
5-ethyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-7-14-12-6-5-10(4-2)8-11(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOODSFUHXZPQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696420 | |
| Record name | 5-Ethyl-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883528-61-8 | |
| Record name | 5-Ethyl-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)
![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)
![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)
![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395069.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)

![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)

